L-histidinol

Enzymology Histidine biosynthesis Dehydrogenase kinetics

L-Histidinol (CAS 4836-52-6) is a critical tool for studies requiring precise, reversible induction of histidine starvation responses. As a competitive inhibitor of histidyl-tRNA synthetase (HisRS), it enables investigation of GCN2/ATF4 pathway activation and chemosensitization in cancer models, distinct from L-histidine. Order the dihydrochloride salt (CAS 1596-64-1) for optimal aqueous solubility.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 4836-52-6
Cat. No. B1607309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-histidinol
CAS4836-52-6
SynonymsHistidinol
Histidol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CO)N
InChIInChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m0/s1
InChIKeyZQISRDCJNBUVMM-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Histidinol CAS 4836-52-6: Key Biochemical Properties and Procurement Specifications


L-Histidinol (CAS 4836-52-6) is an L-configuration amino alcohol that serves as the penultimate intermediate in the histidine biosynthetic pathway present in bacteria, archaea, lower eukaryotes, and plants but absent in mammals [1]. This compound functions as a competitive inhibitor of histidyl-tRNA synthetase (HisRS) and also inhibits human N-myristoyltransferase (hNMT) in a noncompetitive manner [1][2]. Commercially available predominantly as the dihydrochloride salt form (CAS 1596-64-1) for enhanced aqueous solubility, L-histidinol demonstrates high water solubility of 43 mg/mL (200.85 mM) at 25°C, making it suitable for diverse in vitro and in vivo experimental applications .

Why L-Histidinol Cannot Be Substituted with L-Histidine or Other Structural Analogs


Despite sharing a 90.91% structural similarity with L-histidine, L-histidinol possesses fundamentally divergent biological activity that precludes functional substitution [1]. Unlike L-histidine which serves as a protein building block and enhances hNMT Vmax, L-histidinol acts as an inhibitor that decreases Vmax without altering Km, reflecting distinct binding interactions [2]. This mechanistic divergence translates to functional opposition: L-histidinol induces histidine starvation and reversible translational arrest through competitive inhibition of HisRS, while L-histidine supplementation reverses this arrest [3][4]. Furthermore, L-histidinol demonstrates a unique cytoprotective effect on normal proliferating cells while simultaneously sensitizing tumor cells to chemotherapeutic agents—a differential selectivity profile not observed with L-histidine [5]. Consequently, experimental protocols requiring protein synthesis inhibition, amino acid starvation response induction, or chemosensitization cannot simply substitute L-histidine or other imidazole-containing analogs for L-histidinol.

L-Histidinol Quantitative Differentiation Evidence: Comparative Data Against Closest Analogs


HDH Substrate Discrimination: L-Histidinol vs. L-Histidinaldehyde Binding Kinetics

L-Histidinol is the physiological substrate for histidinol dehydrogenase (HDH) and demonstrates a distinct kinetic binding profile compared to the pathway intermediate L-histidinaldehyde. Steady-state kinetic analysis of cabbage HDH revealed that L-histidinaldehyde exhibits a three times greater binding rate constant than L-histidinol, with a considerably smaller dissociation constant [1]. This differential binding affinity confirms that L-histidinol and L-histidinaldehyde are not functionally interchangeable as HDH substrates and that L-histidinol is the kinetically preferred starting substrate for the two-step oxidation reaction sequence.

Enzymology Histidine biosynthesis Dehydrogenase kinetics

hNMT Inhibition Mechanism: L-Histidinol Noncompetitive vs. L-Histidine Activation

L-Histidinol inhibits human N-myristoyltransferase (hNMT) through a noncompetitive mechanism with an IC50 of 18 mM, whereas L-histidine enhances hNMT activity by increasing Vmax without altering Km [1]. The inhibition of hNMT by L-histidinol is specifically reversed by a 2-fold molar excess of L-histidine (36 mM), confirming that these structurally similar molecules compete for a common binding site while producing opposite functional outcomes [1]. Kinetic analysis demonstrated that L-histidinol decreased Vmax without changing Km, establishing a noncompetitive inhibition profile distinct from the substrate-enhancing effect of L-histidine.

N-myristoyltransferase Enzyme inhibition Post-translational modification

Selective Cytoprotection: L-Histidinol Protects Normal Cells While Sensitizing Tumor Cells

L-Histidinol demonstrates a differential cellular response profile: it transiently inhibits proliferative cycling in cells with normal phenotype while allowing continued cell cycle transit in tumor cells [1]. In vivo studies with L-histidinol-anticancer drug combinations showed reduced FUra incorporation into RNA in normal mouse tissue and provided protection from FUra-associated leukopenia, body weight loss, and mortality in CD8F1 mice [1][2]. Simultaneously, L-histidinol increased the toxicities of anticancer agents for intrafemoral tumor cells, with bone marrow toxicity reduced by 70% while tumor cell eradication was enhanced [3].

Cancer chemotherapy Selective cytotoxicity Chemosensitization

In Vivo Chemotherapy Enhancement: L-Histidinol Combination Efficacy with Multiple Drug Classes

L-Histidinol improves the selectivity and efficacy of multiple classes of conventional anticancer drugs in murine tumor models and circumvents multidrug resistance phenotypes [1]. In DBA/2J mice bearing P388 leukemia, dose-response studies demonstrated that L-histidinol conferred dose-dependent, synergistic improvements on the capacities of both BCNU and cisplatin to increase lifespan [2]. The combination approach is effective with alkylating agents, antimetabolites (ara-C, 5-fluorouracil), and antitumor antibiotics (daunomycin, doxorubicin) [1]. Additionally, L-histidinol alone shows significant, dose-dependent capacity to reduce lung foci and extend survival in animals bearing disseminated B16f10 melanoma [3].

Combination chemotherapy In vivo efficacy Multidrug resistance reversal

Reversible Translational Arrest: L-Histidinol vs. Histidine Starvation Methods

L-Histidinol induces specific, reversible inhibition of protein synthesis through competitive inhibition of histidyl-tRNA synthetase, leading to accumulation of uncharged tRNAHis [1]. In L-929 cells, L-histidinol-mediated arrest of protein synthesis is both highly effective and easily reversed upon L-histidine addition, with complete recovery of protein synthesis and genome RNA synthesis observed [1]. Studies in Chinese hamster ovary cells demonstrated that L-histidinol treatment results in approximately 40% of tRNAHis remaining uncharged, mimicking physiological histidine starvation without requiring media depletion [2]. This provides a controllable, chemically-defined alternative to histidine-free medium approaches.

Protein synthesis inhibition Translational control Amino acid starvation

L-Histidinol CAS 4836-52-6: Optimal Research and Industrial Application Scenarios


Experimental Cancer Chemotherapy: Chemosensitization and Multidrug Resistance Reversal Studies

L-Histidinol is optimally deployed in preclinical cancer research evaluating combination chemotherapy strategies. Based on evidence demonstrating its ability to improve selectivity and efficacy of alkylating agents, antimetabolites, and antitumor antibiotics across multiple murine tumor models, L-histidinol should be procured for studies investigating chemosensitization of drug-resistant cancer cell lines or in vivo evaluation of normal tissue protection during high-dose chemotherapy regimens [1]. The compound's demonstrated capacity to circumvent multidrug resistance phenotypes makes it particularly valuable for researchers screening novel agents against resistant tumor models or investigating mechanisms of drug resistance reversal [1].

Translation Regulation and Amino Acid Sensing Pathway Investigation

L-Histidinol is the compound of choice for studies requiring precise, reversible induction of histidine starvation responses without media manipulation. Its mechanism as a competitive HisRS inhibitor that produces ~40% uncharged tRNAHis—equivalent to histidine depletion conditions—makes it suitable for investigating GCN2/ATF4 pathway activation, integrated stress response signaling, and translational control mechanisms in mammalian cells [2]. The rapid reversibility upon L-histidine addition enables pulse-chase experimental designs not feasible with media depletion approaches [3]. Researchers should procure L-histidinol dihydrochloride for optimal aqueous solubility in cell culture applications.

HDH Enzymology and Histidine Biosynthesis Pathway Studies

As the physiological substrate for histidinol dehydrogenase (HDH), L-histidinol is essential for enzymology studies investigating the two-step NAD+-dependent oxidation mechanism that converts L-histidinol to L-histidinaldehyde and subsequently to L-histidine [4]. The distinct binding kinetics between L-histidinol and L-histidinaldehyde (3-fold difference in binding rate constant) necessitate use of authentic L-histidinol as the starting substrate for accurate kinetic characterization [5]. This application is particularly relevant for research programs targeting HDH as an antimicrobial or herbicidal drug target, given the enzyme's presence in bacteria, fungi, and plants but absence in mammals.

N-Myristoyltransferase Inhibition and Protein Myristoylation Studies

L-Histidinol serves as a noncompetitive inhibitor of human N-myristoyltransferase (hNMT) with an IC50 of 18 mM, providing a mechanistically distinct tool compared to L-histidine (which activates hNMT) or histamine (more potent inhibition with IC50 = 1.5 mM) [6]. The reversible nature of inhibition by 2-fold molar excess L-histidine confirms competition for a common binding site while enabling rescue experiments [6]. Researchers investigating myristoylation-dependent signaling, viral protein processing, or oncogenic signaling pathways should procure L-histidinol for studies requiring moderate-potency, reversible hNMT inhibition with well-characterized kinetics.

Technical Documentation Hub

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